molecular formula C25H37N5O4 B2501087 8-((2-ethylhexyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-47-5

8-((2-ethylhexyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2501087
CAS RN: 941965-47-5
M. Wt: 471.602
InChI Key: GTNKJJJRLIYTRE-UHFFFAOYSA-N
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Description

The compound "8-((2-ethylhexyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities. Purine derivatives are known for their antiviral properties, as seen in drugs like acyclovir and ganciclovir. The interest in these compounds continues as they show promise as antimicrobial and antiviral agents .

Synthesis Analysis

The synthesis of related 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines involves the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines. This reaction takes place in an aqueous dioxane medium upon boiling, leading to the formation of 8-amino derivatives . Similarly, the synthesis of other purine derivatives, such as 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, involves a series of steps to attach different functional groups to the purine core, which is crucial for their pharmacological activity .

Molecular Structure Analysis

The structure of these synthesized compounds is confirmed using elemental analysis and 1H NMR-spectrometry. The proton signals of the uracil moiety and the substituents at different positions are identified by their unique chemical shifts in the NMR spectrum. For instance, the proton signals of the uracil part appear as singlets, while the aromatic proton signals are seen as multiplets. The secondary alcohol group's proton signal is observed as a doublet .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for determining their biological activity. The introduction of different substituents at specific positions on the purine core can significantly alter the compound's interaction with biological targets. For example, the presence of an amide bond in some derivatives has been shown to moderate the protective effect on seizures induced by maximal electroshock .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's bioavailability and efficacy as a drug. The antimicrobial and antifungal activities of these compounds have been tested against various microorganisms, with some derivatives showing higher activity than reference drugs like ampicillin and nistatine . Additionally, the cardiovascular activity of related 8-alkylamino derivatives has been evaluated, revealing that certain substituents can confer antiarrhythmic activity and influence blood pressure .

Scientific Research Applications

Furthermore, studies on the environmental and health impacts of chemicals used in food packaging, such as bisphenol A (BPA) and phthalates, indicate potential endocrine-disrupting effects. For example, a dietary intervention study showed that BPA and DEHP exposures were substantially reduced when participants' diets were restricted to food with limited packaging (Rudel et al., 2011) [https://consensus.app/papers/food-packaging-bisphenol-bis2ethyhexyl-phthalate-rudel/355dfbd5edac5bdb9c8921ef101b30c3/?utm_source=chatgpt].

properties

IUPAC Name

8-(2-ethylhexylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O4/c1-5-8-10-18(7-3)14-26-24-27-22-21(23(32)28-25(33)29(22)4)30(24)15-19(31)16-34-20-12-9-11-17(6-2)13-20/h9,11-13,18-19,31H,5-8,10,14-16H2,1-4H3,(H,26,27)(H,28,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNKJJJRLIYTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC1=NC2=C(N1CC(COC3=CC=CC(=C3)CC)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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